molecular formula C16H17N3OS B5767387 1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea

1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea

Cat. No.: B5767387
M. Wt: 299.4 g/mol
InChI Key: OKZYPQYOMVIZQT-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, features a unique combination of acetylphenyl and dimethylpyridinyl groups, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with 4,6-dimethyl-2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylphenyl and dimethylpyridinyl groups can enhance binding affinity and specificity, while the thiourea moiety can participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(4,6-dimethylpyridin-2-yl)thiourea
  • 1-(3-Acetylphenyl)-3-phenylthiourea
  • 1-(3-Acetylphenyl)-3-(4-methylpyridin-2-yl)thiourea

Uniqueness

1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea is unique due to the presence of both acetylphenyl and dimethylpyridinyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups may result in enhanced properties compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10-7-11(2)17-15(8-10)19-16(21)18-14-6-4-5-13(9-14)12(3)20/h4-9H,1-3H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZYPQYOMVIZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=S)NC2=CC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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